molecular formula C20H27N2O3P B14170675 N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide CAS No. 922712-18-3

N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide

Cat. No.: B14170675
CAS No.: 922712-18-3
M. Wt: 374.4 g/mol
InChI Key: KZKHPBROTUNKKV-UHFFFAOYSA-N
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Description

N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide is a chemical compound that belongs to the class of phosphinic amides These compounds are characterized by the presence of a phosphinic amide group, which is a functional group containing a phosphorus atom bonded to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide can be achieved through several methods. One common approach involves the reaction of diphenylphosphinic chloride with N-(3-butoxypropyl)amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphinic acid derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxypropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinic amide bonds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide
  • N-[(3-Methoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide
  • N-[(3-Propoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide

Uniqueness

N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide is unique due to its specific butoxypropyl group, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

CAS No.

922712-18-3

Molecular Formula

C20H27N2O3P

Molecular Weight

374.4 g/mol

IUPAC Name

1-(3-butoxypropyl)-3-diphenylphosphorylurea

InChI

InChI=1S/C20H27N2O3P/c1-2-3-16-25-17-10-15-21-20(23)22-26(24,18-11-6-4-7-12-18)19-13-8-5-9-14-19/h4-9,11-14H,2-3,10,15-17H2,1H3,(H2,21,22,23,24)

InChI Key

KZKHPBROTUNKKV-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCCNC(=O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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